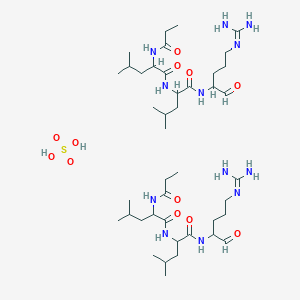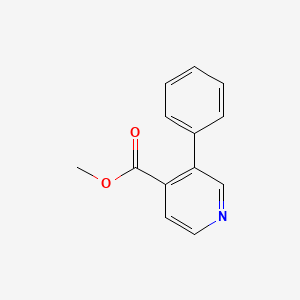
Propionyl-leupeptin hemisulfate salt
Descripción general
Descripción
Propionyl-leupeptin hemisulfate salt is a synthetic peptide inhibitor that is widely used in scientific research. It is known for its ability to inhibit various proteases, making it a valuable tool in biochemical and biomedical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propionyl-leupeptin hemisulfate salt is synthesized through a series of chemical reactions that involve the modification of the natural peptide leupeptin. The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized to achieve high yields and purity, and the final product is often purified using techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions: Propionyl-leupeptin hemisulfate salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to achieve the desired modifications.
Common Reagents and Conditions: The reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the success of the reactions.
Major Products Formed: The major products formed from these reactions include oxidized and reduced forms of this compound, as well as various substituted derivatives. These products are often used in further research and development.
Aplicaciones Científicas De Investigación
Propionyl-leupeptin hemisulfate salt is widely used in scientific research due to its ability to inhibit proteases. It is commonly used in studies involving protein degradation, enzyme kinetics, and the development of protease inhibitors for therapeutic purposes. Additionally, it is used in the study of various diseases, including cancer and neurodegenerative disorders, where protease activity plays a crucial role.
Mecanismo De Acción
The mechanism by which propionyl-leupeptin hemisulfate salt exerts its effects involves the inhibition of proteases. It binds to the active sites of these enzymes, preventing them from cleaving peptide bonds. This inhibition is crucial in regulating various biological processes and has significant implications in both research and therapeutic applications.
Molecular Targets and Pathways Involved: this compound targets a range of proteases, including trypsin, chymotrypsin, and elastase. By inhibiting these enzymes, it affects pathways involved in protein degradation, cell signaling, and immune responses.
Comparación Con Compuestos Similares
Aprotinin
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride)
Leupeptin
Propiedades
IUPAC Name |
N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-2-(propanoylamino)pentanamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H40N6O4.H2O4S/c2*1-6-18(29)26-16(10-13(2)3)20(31)27-17(11-14(4)5)19(30)25-15(12-28)8-7-9-24-21(22)23;1-5(2,3)4/h2*12-17H,6-11H2,1-5H3,(H,25,30)(H,26,29)(H,27,31)(H4,22,23,24);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRQUQGVONEIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82N12O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703022 | |
| Record name | Sulfuric acid--N-propanoylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
979.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24365-46-6 | |
| Record name | Sulfuric acid--N-propanoylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1505246.png)








